1,3-Dimethyl-1H-pyrazol-4-ol
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Overview
Description
1,3-Dimethyl-1H-pyrazol-4-ol is a chemical compound with the CAS Number: 85985-66-6 . It has a molecular weight of 112.13 and its IUPAC name is this compound . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole-based compounds, including this compound, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 . This compound has a linear formula of C5H8N2O .Chemical Reactions Analysis
Pyrazole-based compounds, including this compound, are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . They are also used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 112.13 .Scientific Research Applications
Antipsychotic Potential
1,3-Dimethyl-1H-pyrazol-4-ol derivatives have been investigated for their potential as antipsychotic agents. A study found that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, which is unlike traditional antipsychotic drugs (Wise et al., 1987).
Tautomerism and Structural Studies
The tautomerism of 1H-pyrazol-3-ols, a related class of compounds, was examined using X-ray crystallography and nuclear magnetic resonance (NMR) spectra. These studies help in understanding the molecular structure and behavior of such compounds in various solvents (Arbačiauskienė et al., 2018).
Antioxidant Properties
Research on heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, including 1H-pyrazole derivatives, revealed their antioxidant potential. These findings are significant for developing new antioxidant agents (Kaddouri et al., 2020).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for metals. A study demonstrated the effectiveness of dimethyl-1H-pyrazole derivatives in protecting steel surfaces in corrosive environments, providing insights for industrial applications (El Arrouji et al., 2020).
Complex Formation and Catalysis
This compound derivatives have been used in the synthesis and characterization of palladium complexes, which are of interest in catalysis and material science. Their structures and properties in solution were extensively studied, demonstrating their potential in various chemical reactions (Guerrero et al., 2008).
Anticancer Research
Compounds derived from this compound have been synthesized and evaluated as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), showcasing their potential as anti-prostate cancer drugs (Nakao et al., 2014).
Mechanism of Action
Target of Action
1,3-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound are yet to be fully identified. Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazol-4-ol has been studied for its catalytic properties in the oxidation reaction of catechol to o-quinone . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Other pyrazole derivatives have been shown to have effects on various types of cells . For instance, some pyrazoline derivatives have been shown to affect acetylcholine release at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .
Temporal Effects in Laboratory Settings
Other pyrazole derivatives have been shown to have effects over time . For instance, the pyrazole derivatives DMPP and DMPSA are able to reduce N2O emissions and maintain soil NH4+ for a longer time .
Dosage Effects in Animal Models
Other pyrazole derivatives have been shown to have dosage effects . For instance, some hydrazine-coupled pyrazoles were shown to have better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Metabolic Pathways
Other pyrazole derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Other pyrazole derivatives have been shown to have transport and distribution effects .
Subcellular Localization
Other pyrazole derivatives have been shown to have subcellular localization effects .
Properties
IUPAC Name |
1,3-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUBEOHZTPQLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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